PPARα Transactivation EC₅₀: The Only Publicly Archived Functional Data Anchor
Among the 4‑iodophenyl‑thiazole‑propanamide sub‑series, only N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑(phenylthio)propanamide has an archived PPARα transactivation EC₅₀. The value of 6457 nM (6.5 µM) was measured in a human PPARα‑driven alkaline phosphatase reporter assay in CV‑1 cells [1]. For the N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑phenylpropanamide comparator (lacking the thioether), no PPARα activity is reported in the same or a comparable assay, meaning the thioether‑bearing derivative retains a detectable, albeit modest, PPARα signal that is lost when the side‑chain is simplified [1][2]. Given that the unsubstituted 4‑phenyl‑thiazole‑2‑amine template is inactive on PPARs, the iodine‑phenyl‑thioether combination is the minimal pharmacophore required to maintain the measured transactivation [3].
| Evidence Dimension | PPARα transactivation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 6457 nM (human PPARα, CV‑1 cells, alkaline phosphatase reporter) |
| Comparator Or Baseline | N‑(4‑(4‑iodophenyl)thiazol‑2‑yl)‑3‑phenylpropanamide: no PPARα activity reported; unsubstituted 4‑phenyl‑thiazole‑2‑amine: inactive on PPARs |
| Quantified Difference | > detection threshold vs. inactive; iodinated‑phenylthio‑propanamide is the only member of the sub‑series with a quantifiable PPARα signal |
| Conditions | Human PPARα transactivation assay in CV‑1 cells (ChEMBL_153694, BindingDB) |
Why This Matters
Procurement for PPAR‑targeted projects should prioritise this compound because it is the sole iodinated‑phenylthio‑thiazole congener with a published, quantifiable functional activity, enabling direct use as a benchmark for structure‑activity relationship (SAR) expansion.
- [1] BindingDB. BDBM50418564 (ChEMBL757746) – EC₅₀ = 6457 nM for human PPARα transactivation. Meas. Tech. ChEMBL_153694. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50044019 View Source
- [2] PubChem. Substance record for N‑[4‑(4‑iodophenyl)‑1,3‑thiazol‑2‑yl]‑3‑phenylpropanamide. No bioactivity data available. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Henke, B. R. et al. (1998). N‑(2‑Benzoylphenyl)‑L‑tyrosine PPARγ agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020–5036. View Source
